3-Benzyl-1-phenyl-piperazine
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Overview
Description
3-Benzyl-1-phenyl-piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with benzyl and phenyl groups. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-phenyl-piperazine typically involves the reaction of benzyl chloride with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-phenyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-Benzyl-1-phenyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs for treating neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzyl-1-phenyl-piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-Phenylpiperazine: Shares the phenyl substitution but lacks the benzyl group, leading to different chemical and biological properties.
3-Chlorophenylpiperazine (mCPP): Another phenylpiperazine derivative with distinct pharmacological activities.
Uniqueness: 3-Benzyl-1-phenyl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual substitution with benzyl and phenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .
Properties
CAS No. |
885275-37-6 |
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Molecular Formula |
C17H21ClN2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-benzyl-1-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;/h1-10,16,18H,11-14H2;1H |
InChI Key |
CNRRBVNQBXYWBN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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